(+/-)-Pelletierine hydrochloride

CAS No.: 5984-61-2

Cat. No.: VC2064275

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5984-61-2 |

|---|---|

| Molecular Formula | C8H16ClNO |

| Molecular Weight | 177.67 g/mol |

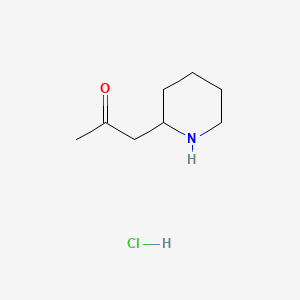

| IUPAC Name | 1-piperidin-2-ylpropan-2-one;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO.ClH/c1-7(10)6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H |

| Standard InChI Key | FMOKUKPRJSMPOI-UHFFFAOYSA-N |

| SMILES | CC(=O)CC1CCCCN1.Cl |

| Canonical SMILES | CC(=O)CC1CCCCN1.Cl |

Introduction

Chemical Identity and Properties

(+/-)-Pelletierine hydrochloride, also known as isopelletierine hydrochloride, is the hydrochloride salt of the racemic mixture of pelletierine. This compound was initially isolated from the root bark of the pomegranate tree in 1878 . It exists as a crystalline solid with distinct physical and chemical characteristics that contribute to its biological activity.

Structural and Chemical Properties

The chemical identity of (+/-)-pelletierine hydrochloride is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Registry Number | 5984-61-2 |

| Molecular Formula | C₈H₁₅NO·HCl |

| Molecular Weight | 177.67 g/mol |

| Percent Composition | C 54.08%, H 9.08%, N 7.88%, O 9.01%, Cl 19.95% |

| Melting Point | 145°C |

| Solubility | Soluble in water and alcohol |

| Physical State | Crystalline solid (when isolated from alcohol + ether) |

The parent compound, pelletierine (CAS 4396-01-4), has the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . Structurally, pelletierine contains a piperidine ring connected to a ketone group, specifically defined as 1-(2-piperidinyl)-2-propanone . The hydrochloride salt is formed when the nitrogen of the piperidine ring is protonated and paired with a chloride ion, enhancing the compound's water solubility and stability.

Stereochemistry and Isomerism

As indicated by the "(+/-)" designation, pelletierine hydrochloride exists as a racemic mixture containing equal amounts of two enantiomers. This racemic nature is significant in understanding the compound's biological activity, as different enantiomers may exhibit varying pharmacological properties . In scientific literature, the terms "pelletierine" and "isopelletierine" were historically used interchangeably, which created some confusion in early research .

Natural Sources and Occurrence

Botanical Source and Distribution

The primary natural source of pelletierine and its hydrochloride salt is the pomegranate tree, Punica granatum L., belonging to the family Punicaceae . The compound is predominantly found in the root bark of the tree, which has been used traditionally in various medicinal practices.

Concentration and Extraction

The root bark of Punica granatum contains approximately 0.5-0.9% of volatile liquid alkaloids, with pelletierine and pseudopelletierine being the primary constituents . The extraction of these alkaloids typically involves solvent-based methods using ethanol or other organic solvents, followed by purification and crystallization processes to obtain the desired compound.

Biosynthesis and Chemical Synthesis

Biosynthetic Pathway

Pelletierine is biosynthetically derived from the amino acid lysine through a series of enzymatic reactions . This biosynthetic pathway is significant in understanding the natural production of this alkaloid in plants and potentially in developing more efficient synthetic methods.

Recent research has elucidated the biosynthetic mechanism of pelletierine in Lycopodium alkaloid biosynthesis. Studies indicate that pelletierine is synthesized via a non-enzymatic Mannich-like condensation of Δ1-piperideine and 3-oxoglutaric acid produced by specific type III PKSs (Polyketide Synthases) characterized from Huperzia serrata and Phlegmariurus cryptomerianus . This finding provides important insights into the natural production of this compound and related alkaloids.

Chemical Synthesis

The chemical synthesis of pelletierine hydrochloride can be achieved through various routes, with the most common starting from lysine. The synthesis involves the decarboxylation of lysine to produce cadaverine, which is then converted into Δ1-piperideine. This intermediate undergoes condensation reactions to form pelletierine, which is subsequently converted to its hydrochloride salt.

Early synthetic approaches were developed by researchers including Anet et al. (1949) and T. Nagasaka et al. (1989) . Modern synthetic methods have focused on developing stereoselective approaches to obtain enantiomerically pure forms of the compound, which may exhibit enhanced biological activity compared to the racemic mixture.

Pharmacological Properties and Mechanisms of Action

Anthelmintic Activity

The most well-established pharmacological property of (+/-)-pelletierine hydrochloride is its anthelmintic activity, particularly against cestodes (tapeworms) . The mechanism of action involves inducing paralysis in the tapeworm, causing it to relax its grip on the intestinal wall. This paralytic effect facilitates the expulsion of the parasite when followed by administration of a cathartic agent .

Acetylcholinesterase Inhibition

Beyond its traditional use as an anthelmintic, research suggests that pelletierine hydrochloride may function as an acetylcholinesterase inhibitor. By inhibiting this enzyme, the compound can increase acetylcholine levels, potentially offering neuroprotective benefits, particularly in conditions characterized by cholinergic dysfunction.

Therapeutic Applications

Traditional Uses

Historically, the primary therapeutic application of (+/-)-pelletierine hydrochloride has been as an anthelmintic agent, specifically for the treatment of tapeworm infections . The official medicinal preparation was typically the tannate salt of the alkaloid, which offered improved stability and efficacy.

Toxicological Considerations

Despite its therapeutic potential, it's important to note that pelletierine hydrochloride can be absorbed from the intestine and potentially induce harmful effects . This toxicity profile necessitates careful consideration of dosage and administration when used medicinally.

Current Research and Future Directions

Recent Research Findings

Recent research has expanded our understanding of pelletierine's role in plant biochemistry, particularly its significance in the biosynthesis of Lycopodium alkaloids . This research provides valuable insights into the natural production of this compound and may inform future synthetic approaches.

Challenges and Opportunities

While (+/-)-pelletierine hydrochloride presents interesting pharmacological properties, challenges remain in optimizing its therapeutic potential. These include improving its selectivity, reducing toxicity, and enhancing bioavailability. Advances in medicinal chemistry and drug delivery systems offer opportunities to address these challenges and potentially develop improved derivatives with enhanced therapeutic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume